N-benzyl-1-(3-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C16H19NO It is a derivative of phenethylamine, characterized by the presence of a benzyl group and a methoxyphenyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with benzylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde reacts with benzylamine to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-1-(3-methoxyphenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the structure-activity relationships of phenethylamine derivatives .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-methoxyphenyl)ethanamine
- N-benzyl-1-(2-methoxyphenyl)ethanamine
- N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine
Uniqueness
N-benzyl-1-(3-methoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-benzyl-1-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(15-9-6-10-16(11-15)18-2)17-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFLVVVPPDRGCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373451 |
Source
|
Record name | N-benzyl-1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138852-32-1 |
Source
|
Record name | N-benzyl-1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.